molecular formula C20H26N4O4 B2768465 N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methylethanediamide CAS No. 877647-52-4

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methylethanediamide

Cat. No.: B2768465
CAS No.: 877647-52-4
M. Wt: 386.452
InChI Key: JUFIOPWSBVUKGI-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methylethanediamide is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study focused on the design and synthesis of novel derivatives related to the compound , demonstrating their potential in pharmacological applications. For instance, compounds have been synthesized to explore their antidepressant and antianxiety activities, with certain derivatives showing significant effects in behavioral tests on mice (J. Kumar et al., 2017).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and fungicidal properties of derivatives, suggesting their utility in addressing microbial infections and plant diseases. For example, azole derivatives starting from furan-2-carbohydrazide have been synthesized and displayed activity against tested microorganisms (Serap Başoğlu et al., 2013), and novel furan/thiophene and piperazine-containing compounds have shown significant in vitro and in vivo fungicidal activity (Baolei Wang et al., 2015).

Radioligand Development for PET Imaging

Derivatives of the compound have been explored for their potential as radioligands in positron emission tomography (PET) imaging, particularly targeting receptors in the brain for diagnostic purposes. Studies have developed and evaluated radioligands for imaging serotonin receptors and dopamine transporters, providing tools for neuroscientific research and potential clinical applications (S. Hume et al., 1994), (A. Horti et al., 2019).

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-21-19(25)20(26)22-14-17(18-4-3-13-28-18)24-11-9-23(10-12-24)15-5-7-16(27-2)8-6-15/h3-8,13,17H,9-12,14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFIOPWSBVUKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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